molecular formula C23H18N2O2 B11284366 2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Cat. No.: B11284366
M. Wt: 354.4 g/mol
InChI Key: CPWCAMVDASINJW-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of p-ethylbenzaldehyde with glucitol under acidic conditions. The resulting compound undergoes cyclization to form the fused ring system.

      Reaction Conditions: Acid-catalyzed condensation reactions are typically carried out in organic solvents (e.g., ethanol or methanol).

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique structure.

      Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).

      Medicine: Research on its pharmacological properties and potential drug development.

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The fused-ring system and benzylidene groups set it apart from other compounds.

    Remember, this compound’s applications and properties continue to be explored, making it an intriguing subject for scientific investigation

    Properties

    Molecular Formula

    C23H18N2O2

    Molecular Weight

    354.4 g/mol

    IUPAC Name

    14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

    InChI

    InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26)

    InChI Key

    CPWCAMVDASINJW-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

    Origin of Product

    United States

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